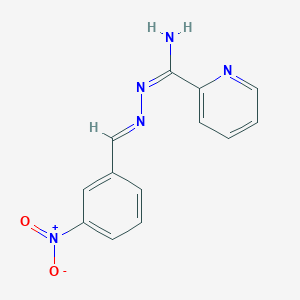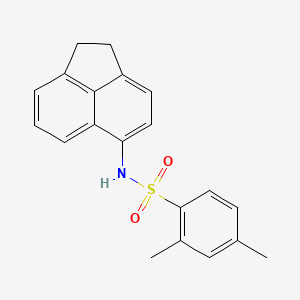![molecular formula C15H20BrNO2 B5696777 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine, also known as BAM, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. The compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mécanisme D'action
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine exerts its effects by inhibiting the reuptake of dopamine by the DAT. This leads to an increase in the concentration of dopamine in the synapse, which can result in improved neurotransmission. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have some affinity for the serotonin transporter (SERT), which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have a range of biochemical and physiological effects. In animal models, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to increase dopamine and serotonin levels in the brain, which can result in improved neurotransmission and mood. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to increase the release of acetylcholine in the brain, which may contribute to its effects on cognition.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has several advantages for use in scientific research. It is a highly selective inhibitor of the DAT, which makes it a valuable tool for studying the role of dopamine in the brain. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have minimal off-target effects, which reduces the risk of confounding results. However, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its duration of action in vivo. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine. One area of interest is the potential use of 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and duration of treatment, as well as the potential for tolerance and dependence. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to have some affinity for the SERT, which may contribute to its effects on mood and behavior. Further studies are needed to determine the potential for 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine to be used as an antidepressant or anxiolytic agent. Finally, the development of more potent and selective DAT inhibitors, such as 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine, may lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine involves the reaction of 4-bromo-2-methylphenol with acetyl chloride to form 1-(4-bromo-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-methylpiperidine in the presence of a base to produce 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine. The synthesis of 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been extensively studied for its potential use in the treatment of various neurological disorders. In animal models, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been shown to improve motor function in Parkinson's disease and reduce hyperactivity in ADHD. Additionally, 1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-11-5-7-17(8-6-11)15(18)10-19-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMJDDZWSCTBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)


![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)


